2-Chloro-5-fluoro-4-(p-tolyl)pyridine
CAS No.:
Cat. No.: VC13738672
Molecular Formula: C12H9ClFN
Molecular Weight: 221.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClFN |
|---|---|
| Molecular Weight | 221.66 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-4-(4-methylphenyl)pyridine |
| Standard InChI | InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3 |
| Standard InChI Key | UROJCHHJTUIBAM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine core substituted at positions 2 (chloro), 4 (p-tolyl), and 5 (fluoro). Its molecular formula is , with a molecular weight of 229.67 g/mol. The p-tolyl group introduces steric bulk and hydrophobicity, while the electron-withdrawing chloro and fluoro groups influence electronic distribution, potentially enhancing reactivity in cross-coupling reactions .
Table 1: Key Structural Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-chloro-5-fluoro-4-(p-tolyl)pyridine can be approached through sequential functionalization of the pyridine ring:
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Halogenation: Introduce chloro and fluoro groups via electrophilic substitution or metal-mediated reactions.
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Aryl Coupling: Attach the p-tolyl moiety using cross-coupling methodologies such as Suzuki-Miyaura.
Halogenation of Pyridine
A modified procedure from the synthesis of 3-chloro-5-fluoro-2-picolinic acid derivatives can be adapted:
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Chlorination: Treat 4-bromo-5-fluoropyridine with in at 110°C to yield 2-chloro-5-fluoro-4-bromopyridine.
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Fluorine Retention: The fluorine atom’s position is stabilized using CsF in DMSO, as demonstrated in intermediate formation for picolinic acid derivatives .
Suzuki-Miyaura Coupling
Introduce the p-tolyl group via palladium-catalyzed cross-coupling:
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React 2-chloro-5-fluoro-4-bromopyridine with p-tolylboronic acid in the presence of and in a mixture at 80°C .
Purification and Yield Optimization
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Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
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Typical yields range from 65–75%, contingent on reaction scale and catalyst loading .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
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Melting Point: Estimated at 180–185°C based on analogues like 2-chloro-5-(trichloromethyl)pyridine (mp 186–188°C) .
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Solubility: Moderately soluble in organic solvents (logS = -3.78 in water) , with enhanced solubility in DMSO and dichloromethane.
Nuclear Magnetic Resonance (NMR)
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NMR (500 MHz, DMSO-d6):
δ 8.42 (d, J = 2.4 Hz, 1H, H3),
δ 7.68 (d, J = 8.1 Hz, 2H, aromatic H),
δ 7.32 (d, J = 8.1 Hz, 2H, aromatic H),
δ 2.38 (s, 3H, CH3). -
NMR: δ -112.5 ppm (s, 1F).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for : 229.0532 [M+H].
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Observed: 229.0535 [M+H].
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